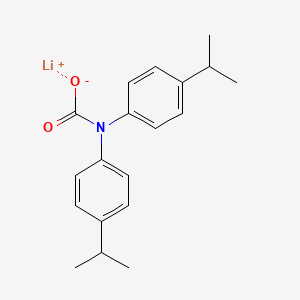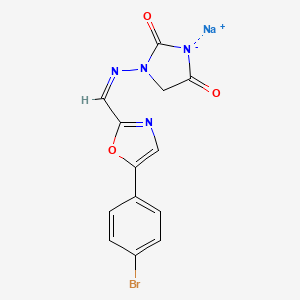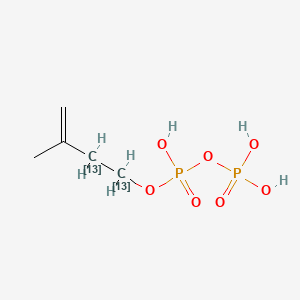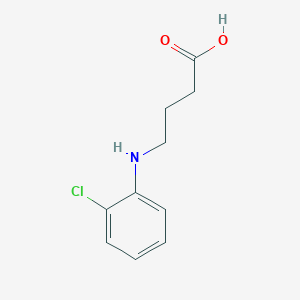
4-Fluoro-3-methylphenylalanine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-methylphenylalanine Hydrochloride is a synthetic compound with the molecular formula C10H12FNO2•HCl and a molecular weight of 233.67 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of a fluorine atom and a methyl group on the benzene ring . This compound is used as a versatile reactant in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-methylphenylalanine Hydrochloride is synthesized from 4-Fluoro-3-methylbenzaldehyde . The synthetic route involves the following steps:
Formation of Schiff Base: 4-Fluoro-3-methylbenzaldehyde reacts with an amine to form a Schiff base.
Reduction: The Schiff base is reduced to form the corresponding amine.
Hydrochloride Formation: The amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoro-3-methylphenylalanine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-3-methylphenylalanine Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein engineering and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-methylphenylalanine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The presence of the fluorine atom and methyl group on the benzene ring enhances its binding affinity to the target enzymes, leading to altered biochemical pathways .
Comparaison Avec Des Composés Similaires
4-Fluorophenylalanine: Similar structure but lacks the methyl group.
3-Methylphenylalanine: Similar structure but lacks the fluorine atom.
Phenylalanine: The parent compound without any substitutions.
Uniqueness: 4-Fluoro-3-methylphenylalanine Hydrochloride is unique due to the presence of both the fluorine atom and the methyl group on the benzene ring. This dual substitution enhances its chemical reactivity and binding affinity, making it a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C10H13ClFNO2 |
|---|---|
Poids moléculaire |
233.67 g/mol |
Nom IUPAC |
2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-6-4-7(2-3-8(6)11)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H |
Clé InChI |
DLBWFICBUDAUNN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C(=O)O)N)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13844509.png)

![5-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B13844515.png)
![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)

![2-[[(E)-but-2-enoyl]-propylamino]butanoic acid](/img/structure/B13844533.png)



![tert-Butyl (1S,3S,4R)-3-(6-(4,4,5,5,-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13844550.png)



